molecular formula C45H60N2O13 B228313 Rifamycin B azepinide CAS No. 13929-37-8

Rifamycin B azepinide

Cat. No.: B228313
CAS No.: 13929-37-8
M. Wt: 837 g/mol
InChI Key: SQWTVQLBBWXVTK-XYRCNNSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin B azepinide is a derivative of the rifamycin family, which are ansamycin antibiotics known for their potent antimicrobial properties. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of various bacterial infections, including tuberculosis and leprosy . This particular derivative is notable for its unique chemical structure, which includes a hexahydro-1H-azepin-1-yl group, enhancing its pharmacological properties.

Properties

CAS No.

13929-37-8

Molecular Formula

C45H60N2O13

Molecular Weight

837 g/mol

IUPAC Name

[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16-

InChI Key

SQWTVQLBBWXVTK-XYRCNNSGSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

Synonyms

4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin

Origin of Product

United States

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